molecular formula C24H18N2OS B11981264 5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B11981264
M. Wt: 382.5 g/mol
InChI Key: WAXHIFNYWPXENA-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 3,4-dimethylphenyl and 2-naphthyloxy groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or naphthyloxy groups.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the thienopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Investigation of biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Cellular Pathways: Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class with different substituents.

    Phenyl and Naphthyloxy Derivatives: Compounds with similar aromatic groups.

Uniqueness

The unique combination of the 3,4-dimethylphenyl and 2-naphthyloxy groups on the thienopyrimidine core may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H18N2OS

Molecular Weight

382.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C24H18N2OS/c1-15-7-8-19(11-16(15)2)21-13-28-24-22(21)23(25-14-26-24)27-20-10-9-17-5-3-4-6-18(17)12-20/h3-14H,1-2H3

InChI Key

WAXHIFNYWPXENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=CC=CC=C5C=C4)C

Origin of Product

United States

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